

An In-depth Technical Guide to the Chemical Properties of 2-Nitrobenzofuran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nitrobenzofuran

Cat. No.: B1220441

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzofuran is a heterocyclic aromatic compound that has garnered interest in the scientific community due to its unique chemical properties and potential applications in medicinal chemistry. As a derivative of benzofuran, it possesses a bicyclic structure composed of a fused benzene and furan ring. The presence of a nitro group at the 2-position significantly influences its reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties of **2-nitrobenzofuran**, including its synthesis, reactivity, and spectroscopic profile, along with detailed experimental protocols and an exploration of its biological significance.

Physicochemical Properties

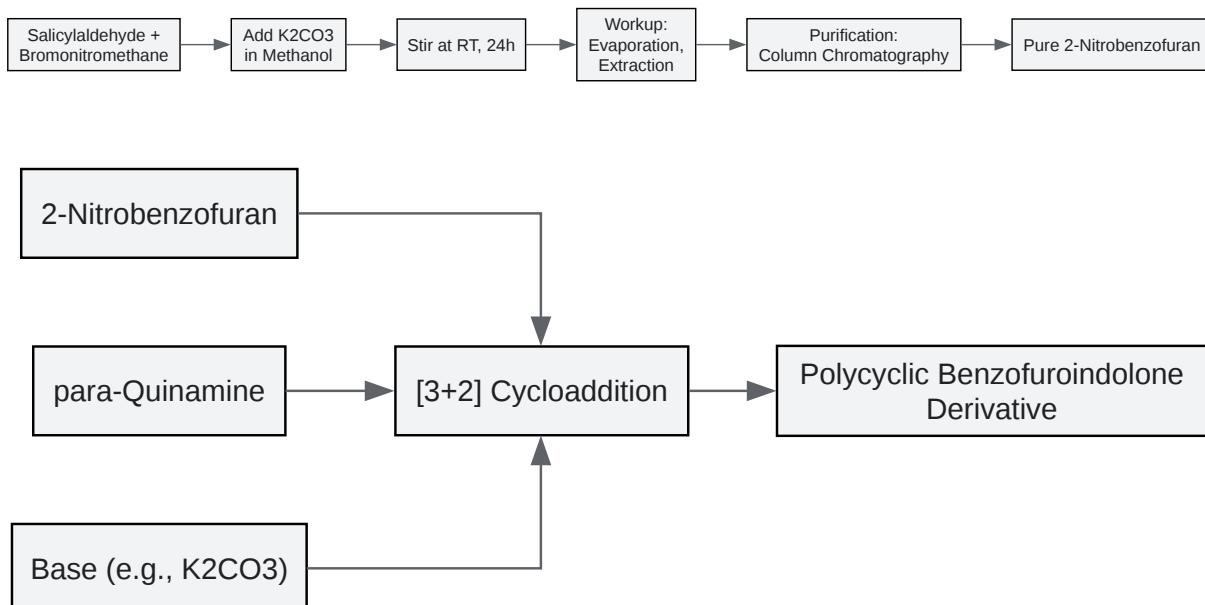
While extensive experimental data for the parent **2-nitrobenzofuran** is not readily available in the literature, computed properties provide valuable insights into its physicochemical characteristics.

Property	Value	Source
Molecular Formula	C ₈ H ₅ NO ₃	PubChem[1]
Molecular Weight	163.13 g/mol	PubChem[1]
XLogP3	2.7	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	163.026943 g/mol	PubChem[1]
Monoisotopic Mass	163.026943 g/mol	PubChem[1]
Topological Polar Surface Area	59.4 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	189	PubChem[1]
Isotope Atom Count	0	PubChem[1]
Defined Atom Stereocenter Count	0	PubChem[1]
Undefined Atom Stereocenter Count	0	PubChem[1]
Defined Bond Stereocenter Count	0	PubChem[1]
Undefined Bond Stereocenter Count	0	PubChem[1]
Covalently-Bonded Unit Count	1	PubChem[1]
Compound Is Canonicalized	Yes	PubChem[1]

Synthesis of 2-Nitrobenzofuran

A common and effective method for the synthesis of **2-nitrobenzofurans** involves the reaction of a substituted salicylaldehyde with bromonitromethane.

Experimental Protocol: Synthesis from Salicylaldehyde and Bromonitromethane


Materials:

- Salicylaldehyde
- Bromonitromethane
- Anhydrous Potassium Carbonate (K_2CO_3)
- Anhydrous Methanol (CH_3OH)
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Brine (saturated $NaCl$ solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a stirred solution of salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).
- Stir the mixture at room temperature for 15 minutes.

- Add bromonitromethane (1.2 mmol) dropwise to the suspension.
- Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- After completion of the reaction, remove the methanol under reduced pressure.
- To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure **2-nitrobenzofuran**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitrobenzofuran | C8H5NO3 | CID 36328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 2-Nitrobenzofuran]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220441#chemical-properties-of-2-nitrobenzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com